molecular formula C15H18ClN B1197181 1,3-Diphenylpropan-2-amine hydrochloride CAS No. 7763-96-4

1,3-Diphenylpropan-2-amine hydrochloride

Cat. No.: B1197181
CAS No.: 7763-96-4
M. Wt: 247.76 g/mol
InChI Key: SNTFEJUFBPIDON-UHFFFAOYSA-N
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Description

Foundational Role of 1,3-Diphenylpropane (B92013) Frameworks in Contemporary Organic Chemistry

The 1,3-diphenylpropane framework is an aromatic hydrocarbon structure characterized by two phenyl groups connected by a three-carbon propane (B168953) chain. This C6-C3-C6 skeleton is a core structural motif in a class of organic compounds known as linear 1,3-diarylpropanoids. The significance of this framework is underscored by its presence in various natural products, where it forms the foundational skeleton for molecules such as flavonoids, which exhibit a wide range of biological activities.

In the realm of synthetic organic chemistry, 1,3-diphenylpropane and its derivatives serve as crucial intermediates. The framework's chemical versatility allows it to undergo a variety of reactions, including oxidation, reduction, and substitution, making it a valuable building block for more complex molecular architectures. Researchers also utilize the radical chain decomposition properties of this structure to study reaction mechanisms and develop novel synthetic pathways. The preparation of the 1,3-diphenylpropane skeleton can be achieved through several established methods, including those utilizing Grignard reagents or Friedel-Crafts alkylation. chemistryscl.com

Table 1: Physicochemical Properties of 1,3-Diphenylpropane

Property Value
CAS Number 1081-75-0
Chemical Formula C₁₅H₁₆
Molecular Weight 196.29 g/mol nih.gov
IUPAC Name (3-phenylpropyl)benzene
Classification Linear 1,3-diarylpropanoid

Evolution of Research Perspectives on Aryl-Substituted Amines

Aryl-substituted amines, or arylamines, are a class of compounds containing an amino group attached to an aromatic ring. The formation of the aromatic carbon-nitrogen (C-N) bond is a cornerstone of organic synthesis due to the prevalence of the arylamine moiety in a vast array of biologically active and medicinally significant molecules. wjpmr.com Consequently, the development of efficient methods for their synthesis has been a long-standing focus of chemical research. wjpmr.com

Historically, copper-mediated arylation, known as the Ullmann reaction, was a primary method for constructing C-N bonds. wjpmr.com Over the past few decades, the field has seen significant evolution with the development of palladium-catalyzed cross-coupling reactions, which offer milder conditions and broader substrate scope. organic-chemistry.org Modern research continues to push the boundaries of efficiency and sustainability. Key areas of investigation include:

Novel Catalyst Systems: The design of new ligands and catalysts that enable the use of less reactive and more economical aryl chlorides in coupling reactions. wjpmr.comorganic-chemistry.org

Advanced Synthetic Strategies: Exploration of cutting-edge methods such as direct C-H bond amination and C-C bond cleavage/amination. researchgate.net These strategies offer more direct and efficient routes to arylamines by eliminating the need for pre-functionalized starting materials. researchgate.net

Table 2: Comparison of Synthetic Approaches for Arylamine Synthesis

Method Catalyst Type Typical Aryl Source Key Developments
Ullmann Condensation Copper Aryl Halides A foundational method with over a century of history. wjpmr.com
Buchwald-Hartwig Amination Palladium Aryl Halides/Triflates Enabled milder reaction conditions and expanded substrate scope. organic-chemistry.org
C-H Amination Various (e.g., Photoredox, Electro-) Aromatic Hydrocarbons Allows for direct functionalization without pre-activation. researchgate.net
C-C Bond Amination Transition Metals (e.g., Copper) Aryl Alkanes Represents a molecular editing approach for novel C-N bond formation. researchgate.net

Rationale and Scope for Comprehensive Academic Inquiry into 1,3-Diphenylpropan-2-amine (B1218670) Hydrochloride

The academic interest in 1,3-diphenylpropan-2-amine hydrochloride stems from its unique combination of the structurally significant 1,3-diphenylpropane framework and the synthetically versatile amine functional group. This positions the molecule as a valuable subject for research in synthetic methodology and as a potential precursor for more elaborate chemical structures.

The rationale for a focused inquiry is threefold:

Structural Hybridity: The compound merges the rigid, aromatic character of the two phenyl rings with the flexible aliphatic linker, which is further functionalized with a primary amine. This makes it an interesting scaffold for exploring structure-property relationships.

Synthetic Target: As a substituted arylamine, it serves as a relevant target for testing and refining modern C-N bond-forming reactions. Its synthesis provides a practical application for the advanced catalytic systems discussed previously.

Chemical Handling and Stability: The hydrochloride salt form is a standard and practical choice for amine-containing compounds in a research laboratory. The salt formation typically enhances the compound's stability, crystallinity, and solubility in polar solvents, facilitating its purification, storage, and handling for further experimental work.

This inquiry is therefore focused on the chemical identity and synthetic context of this compound, viewing it as a representative molecule for understanding the interplay between established chemical frameworks and the frontiers of synthetic chemistry.

Table 3: Chemical Identity of this compound

Property Value
CAS Number 7763-96-4 chemicalbook.com
Chemical Formula C₁₅H₁₈ClN guidechem.com
Molecular Weight 247.766 g/mol guidechem.com
Synonyms 1,3-diphenyl-2-aminopropane hydrochloride chemscene.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-diphenylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N.ClH/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1-10,15H,11-12,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTFEJUFBPIDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4275-43-8 (Parent)
Record name Phenethylamine, alpha-benzyl-, hydrochloride
Source ChemIDplus
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DSSTOX Substance ID

DTXSID30228290
Record name Phenethylamine, alpha-benzyl-, hydrochloride
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Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808642
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7763-96-4
Record name Benzeneethanamine, α-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethylamine, alpha-benzyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007763964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenethylamine, alpha-benzyl-, hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elaboration and Functionalization Strategies for 1,3 Diphenylpropan 2 Amine Derivatives

Diversification of the Aromatic Moieties on the 1,3-Diphenylpropane (B92013) Skeleton

The two phenyl rings of the 1,3-diphenylpropane backbone are prime targets for functionalization, allowing for significant modulation of the molecule's electronic and steric properties.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental strategy for introducing a wide array of substituents onto the phenyl rings. wikipedia.orgmasterorganicchemistry.com The alkyl side chain of the 1,3-diphenylpropane skeleton acts as an activating group, directing incoming electrophiles to the ortho and para positions. wikipedia.org Common EAS reactions applicable to this scaffold include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂), which can subsequently be reduced to an amine, providing a new site for derivatization.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) can install halogen atoms, which are valuable handles for further cross-coupling reactions. wikipedia.org

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, expanding the carbon framework. However, Friedel-Crafts reactions can be prone to side reactions and may be incompatible with the free amine group, often necessitating a protecting group strategy. nih.gov

Nucleophilic Aromatic Substitution (SNAr) is generally less facile on unsubstituted benzene (B151609) rings. This reaction typically requires the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a leaving group (like a halide). Therefore, SNAr would be a viable secondary functionalization step after an initial EAS reaction, such as nitration followed by halogenation.

Cross-Coupling Methodologies for Aryl Linkage

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds on the aromatic rings. These methods typically require an initial halogenation of the phenyl groups via EAS. Once a halide (e.g., Br, I) is installed, a variety of transformations can be performed:

Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond, enabling the linkage of other aryl or vinyl groups.

Heck Coupling: Reaction with an alkene to introduce a vinyl substituent.

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond, coupling an aryl halide with an amine, which could be used to create more complex poly-amino structures.

The choice of ligands, such as 1,3-Bis(diphenylphosphino)propane (DPPP), is critical for achieving high activity and selectivity in these coupling reactions. wikipedia.org

Modifications and Derivatizations at the Amine Functionality

The primary amine group at the C2 position is a highly reactive and versatile nucleophilic center, offering numerous avenues for derivatization.

Acylation, Alkylation, and Sulfonylation of the Amine

The nucleophilic nature of the primary amine allows for straightforward reactions with various electrophiles to form stable derivatives.

Acylation: Reaction with acyl chlorides or acid anhydrides readily forms N-substituted amides. savemyexams.comlibretexts.orglibretexts.org This is a robust reaction, often proceeding rapidly to completion. The resulting amide is significantly less basic and nucleophilic than the parent amine.

Alkylation: The amine can be alkylated using alkyl halides through a nucleophilic substitution reaction. youtube.comucalgary.cawikipedia.org A significant challenge with this method is controlling the extent of alkylation, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. ucalgary.calibretexts.org To achieve mono-alkylation, reductive amination is often a preferred alternative.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) yields sulfonamides. cbijournal.comrsc.org Sulfonamides are important structural motifs in many biologically active compounds and are generally stable to hydrolysis. cbijournal.comprinceton.edu

Table 1: Representative Reactions at the Amine Functionality

Reaction Type Reagent Example Product Type Key Features
Acylation Ethanoyl chloride N-substituted amide Forms a stable, neutral amide; reduces basicity. libretexts.org
Alkylation Methyl iodide Secondary/Tertiary amine Prone to over-alkylation; product is also nucleophilic. youtube.comlibretexts.org

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide | Forms a stable, acidic N-H bond; common in medicinal chemistry. cbijournal.comresearchgate.net |

Formation of Imine, Enamine, and Other Nitrogen-Containing Derivatives

Further derivatization of the amine can lead to other important nitrogen-containing functional groups.

Imine Formation: As a primary amine, 1,3-diphenylpropan-2-amine (B1218670) reacts with aldehydes or ketones under mildly acidic conditions to form imines, also known as Schiff bases. This condensation reaction involves the elimination of a water molecule and is typically reversible.

Enamine Formation: Enamines are generally formed from the reaction of a secondary amine with an aldehyde or ketone. Therefore, to form an enamine derivative from the 1,3-diphenylpropan-2-amine scaffold, the primary amine would first need to be converted to a secondary amine via a method such as mono-alkylation or reductive amination.

Asymmetric Synthesis and Chiral Resolution of 1,3-Diphenylpropan-2-amine Derivatives

The C2 position of 1,3-diphenylpropan-2-amine is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure derivatives is often critical for pharmacological applications. This can be achieved through two primary strategies: asymmetric synthesis or chiral resolution. libretexts.org

Asymmetric Synthesis aims to create a single enantiomer directly. acs.orgrtu.lvacs.org This can involve several approaches:

Asymmetric Reduction: A prochiral precursor, such as the corresponding ketone (1,3-diphenylpropan-2-one), can be reduced using a chiral reducing agent or a catalyst with a chiral ligand to selectively form one enantiomer of the amine.

Chiral Auxiliaries: A chiral auxiliary, such as a tert-butanesulfinamide, can be attached to an imine precursor. Subsequent nucleophilic addition or reduction occurs with high diastereoselectivity, and the auxiliary can be removed to yield the chiral amine. rtu.lv

Chiral Resolution involves the separation of a racemic mixture of the amine into its individual enantiomers. wikipedia.org A common and scalable method is the formation of diastereomeric salts. ulisboa.ptlibretexts.org

The racemic amine is treated with a single enantiomer of a chiral acid (a resolving agent), such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org

This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. ulisboa.pt

Once the less soluble diastereomeric salt is isolated and purified, treatment with a base will liberate the free, enantiomerically pure amine.

Modern techniques such as dynamic kinetic resolution (DKR) and methods employing enzymes like transaminases are also being developed to provide highly efficient routes to enantiopure amines and their derivatives. acs.org

Chiral Catalyst Development for Enantioselective Transformations

The development of chiral catalysts for the enantioselective functionalization of 1,3-diphenylpropan-2-amine and its derivatives is a crucial area of research, aiming to provide efficient and direct access to enantiopure compounds. While specific examples focusing solely on 1,3-diphenylpropan-2-amine are not extensively documented, the principles established for the enantioselective synthesis of chiral amines and β-amino ketones offer a clear roadmap for future investigations.

One promising approach involves the use of biocatalysts. Engineered enzymes, such as variants of myoglobin, have been successfully employed in the asymmetric N-H carbene insertion of aromatic amines with 2-diazopropanoate esters. This method allows for the creation of a new stereocenter adjacent to the nitrogen atom with high enantioselectivity. The tunability of the enzyme's chiral pocket through protein engineering offers a powerful tool to achieve high activity and stereoinduction for substrates like 1,3-diphenylpropan-2-amine.

Another significant area is the application of chiral organocatalysts. Chiral phosphoric acids, derived from axially chiral biaryls, have emerged as highly effective Brønsted acid catalysts for a wide range of enantioselective transformations, including the synthesis of chiral amines. These catalysts can activate imine intermediates derived from 1,3-diphenylpropan-2-one, guiding the nucleophilic attack to produce the desired enantiomer of the corresponding amine. Similarly, chiral 1,3,2-diazaphospholenes have been developed as catalytic molecular hydrides for the enantioselective conjugate reduction of α,β-unsaturated carbonyl compounds, a strategy that could be adapted for the synthesis of chiral 1,3-diphenylpropan-2-amine derivatives.

Transition metal catalysis represents a further cornerstone in the enantioselective synthesis of chiral amines. osi.lv Complexes of rhodium, iridium, and ruthenium with chiral ligands have been extensively used for the asymmetric hydrogenation of prochiral enamines and imines. osi.lv For instance, the asymmetric hydrogenation of an enamine precursor to 1,3-diphenylpropan-2-amine, catalyzed by a chiral rhodium-phosphine complex, would be a direct method for obtaining the enantiopure amine.

A study on the synthesis of 1,3-diphenyl-3-(phenylthio)propan-1-ones, which are structurally related to derivatives of 1,3-diphenylpropan-2-amine, utilized the chiral catalyst cinchonine (B1669041) for the asymmetric conjugate addition of a thiol to a chalcone. yakhak.org This demonstrates the applicability of cinchona alkaloids as catalysts for the enantioselective functionalization of the 1,3-diphenylpropane scaffold.

Table 1: Examples of Chiral Catalysts for Enantioselective Amine Synthesis

Catalyst TypeExample Catalyst/SystemTransformationPotential Application to 1,3-Diphenylpropan-2-amine Derivatives
BiocatalystEngineered Myoglobin VariantsAsymmetric N-H Carbene InsertionEnantioselective amination of 1,3-diphenylpropan-2-one derivatives.
OrganocatalystChiral Phosphoric AcidsEnantioselective Imine ReductionAsymmetric reduction of imines derived from 1,3-diphenylpropan-2-one.
Transition MetalRhodium-DIPAMPAsymmetric Hydrogenation of EnaminesEnantioselective synthesis from a prochiral enamine precursor.
OrganocatalystCinchonineAsymmetric Conjugate AdditionEnantioselective addition of nucleophiles to unsaturated derivatives. yakhak.org

Application of Chiral Auxiliaries in Diastereoselective Synthesis

The use of chiral auxiliaries is a well-established and reliable strategy for the synthesis of chiral amines, offering high levels of stereocontrol. wikipedia.org This approach involves the temporary attachment of a chiral molecule to a prochiral substrate, which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is later removed to yield the desired enantiopure product. wikipedia.org

A prominent example of a chiral auxiliary is tert-butanesulfinamide, developed by Ellman. harvard.eduyale.edu This auxiliary can be condensed with 1,3-diphenylpropan-2-one to form a chiral N-tert-butanesulfinyl imine. The subsequent addition of a Grignard or organolithium reagent to the C=N double bond proceeds with high diastereoselectivity, controlled by the bulky tert-butylsulfinyl group. harvard.edu Hydrolysis of the resulting sulfinamide then furnishes the chiral 1,3-diphenylpropan-2-amine derivative in high enantiomeric purity. harvard.edu This method is highly versatile and has been used in the synthesis of a wide array of chiral amines. yale.edu

Another widely used class of chiral auxiliaries are the oxazolidinones, often referred to as Evans auxiliaries. youtube.comyoutube.com An acyl oxazolidinone can be prepared from a carboxylic acid derivative of the 1,3-diphenylpropane scaffold. The enolate of this N-acylated oxazolidinone can then undergo highly diastereoselective alkylation or aldol (B89426) reactions. youtube.com The chiral auxiliary effectively shields one face of the enolate, directing the approach of the electrophile. Subsequent cleavage of the auxiliary provides access to various functionalized and enantiomerically enriched derivatives of 1,3-diphenylpropan-2-amine.

Pseudoephedrine and its diastereomer, ephedrine, are also effective chiral auxiliaries for the synthesis of chiral amines and their derivatives. harvard.edu Amides derived from pseudoephedrine and a carboxylic acid related to the target structure can be deprotonated to form a chiral enolate. Alkylation of this enolate proceeds with high diastereoselectivity. harvard.edu The auxiliary can then be removed under mild conditions.

(R)- or (S)-1-Phenylethylamine is another readily available and inexpensive chiral auxiliary that has been widely used in asymmetric synthesis. mdpi.comnih.gov It can be used to form chiral imines or enamines, which then undergo diastereoselective reactions. For instance, the reduction of an imine formed from 1,3-diphenylpropan-2-one and (R)-1-phenylethylamine would be expected to proceed with facial selectivity, leading to an enrichment of one diastereomer of the resulting secondary amine. Subsequent hydrogenolysis of the 1-phenylethyl group would yield the desired enantiomer of 1,3-diphenylpropan-2-amine.

Table 2: Common Chiral Auxiliaries and Their Potential Application

Chiral AuxiliaryKey IntermediateDiastereoselective ReactionProduct after Auxiliary Removal
tert-ButanesulfinamideN-tert-Butanesulfinyl imineNucleophilic addition to C=NEnantiopure 1,3-diphenylpropan-2-amine derivative
Evans OxazolidinoneN-Acyl oxazolidinoneEnolate alkylation/aldol reactionEnantiopure functionalized 1,3-diphenylpropan-2-amine derivative
PseudoephedrineN-Acyl pseudoephedrine amideEnolate alkylationEnantiopure functionalized 1,3-diphenylpropan-2-amine derivative
(R)- or (S)-1-PhenylethylamineChiral imine/enamineReduction or alkylationEnantiopure 1,3-diphenylpropan-2-amine

Chromatographic and Crystallization-Based Enantiomeric Separation Techniques

The resolution of racemic mixtures of 1,3-diphenylpropan-2-amine and its derivatives into their constituent enantiomers is a critical step for both analytical and preparative purposes. Chromatographic and crystallization-based methods are the most common approaches for achieving this separation.

Chromatographic Separation:

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the enantioseparation of chiral amines. yakhak.orgchromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, have shown broad applicability for the resolution of a variety of chiral amines. yakhak.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol such as isopropanol, can be optimized to achieve baseline separation. semanticscholar.org For basic compounds like amines, the addition of acidic or basic modifiers to the mobile phase can significantly improve the resolution. researchgate.net

Gas chromatography (GC) on a chiral stationary phase is another effective method, particularly for the analysis of volatile derivatives of 1,3-diphenylpropan-2-amine. wiley.comsigmaaldrich.com Derivatization of the amine with an achiral reagent, such as a trifluoroacetyl group, is often necessary to improve volatility and chromatographic performance. wiley.com Cyclodextrin-based chiral stationary phases are commonly used for this purpose. wiley.com

Crystallization-Based Separation:

Classical resolution via diastereomeric salt formation is a well-established and often cost-effective method for obtaining enantiopure amines on a larger scale. yale.edu This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent, such as (+)-tartaric acid or (-)-mandelic acid. yale.edu This reaction forms a pair of diastereomeric salts which, due to their different physical properties, can often be separated by fractional crystallization. rsc.org Once a single diastereomer is isolated, the chiral auxiliary can be removed by treatment with a base to liberate the desired enantiomer of the amine.

A more advanced technique is crystallization-induced dynamic resolution (CIDR). This method combines the resolution of a racemic mixture with the in-situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. rsc.org For amines, this can be achieved using a catalyst that facilitates the racemization of the amine in solution, while one of the diastereomeric salts with a chiral resolving agent selectively crystallizes out. rsc.org

Enzymatic kinetic resolution is another powerful crystallization-based method. Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the unreacted amine from the acylated product. mdpi.comresearchgate.net This method has been successfully applied to the resolution of various chiral amines and could be adapted for 1,3-diphenylpropan-2-amine. mdpi.comresearchgate.net

Table 3: Enantiomeric Separation Techniques for Chiral Amines

TechniquePrincipleKey Reagents/MaterialsApplication to 1,3-Diphenylpropan-2-amine
Chiral HPLCDifferential interaction with a chiral stationary phase. yakhak.orgPolysaccharide-based CSPs (e.g., Chiralpak, Chiralcel). yakhak.orgAnalytical and preparative separation of enantiomers.
Chiral GCDifferential interaction with a chiral stationary phase after derivatization. wiley.comCyclodextrin-based CSPs. wiley.comAnalysis of enantiomeric purity of volatile derivatives.
Diastereomeric Salt CrystallizationFormation of diastereomeric salts with different solubilities. yale.eduChiral resolving agents (e.g., tartaric acid, mandelic acid). yale.eduPreparative scale resolution of racemic mixtures.
Enzymatic Kinetic ResolutionEnantioselective acylation catalyzed by an enzyme. mdpi.comLipases (e.g., Candida antarctica lipase (B570770) B). nih.govPreparative separation of enantiomers.

Mechanistic and Theoretical Investigations of 1,3 Diphenylpropan 2 Amine Reactions

Kinetic and Thermodynamic Profiling of Reaction Pathways

A key synthetic route to 1,3-Diphenylpropan-2-amine (B1218670) is the reductive amination of 1,3-diphenylacetone. This process typically involves the reaction of the ketone with an amine source, such as ammonia (B1221849), to form an imine intermediate, which is subsequently reduced to the final amine. mdma.chlibretexts.orgwikipedia.org The kinetic and thermodynamic parameters of these steps are critical for controlling the reaction outcome.

While specific rate law studies for the synthesis of 1,3-Diphenylpropan-2-amine are not extensively documented in the literature, the general mechanism of reductive amination allows for a postulation of the expected kinetics. The reaction proceeds in two main stages: imine formation and imine reduction.

The formation of the imine from the ketone and amine is a reversible reaction that is often the rate-determining step. mdma.ch The rate of this step is dependent on the concentrations of the ketone, the amine, and is typically acid-catalyzed. mdma.ch The rate law for the formation of the imine can be expressed as:

Rate = k[1,3-diphenylacetone][Amine][H⁺]

Table 1: Postulated Rate Law Contributions for the Synthesis of 1,3-Diphenylpropan-2-amine via Reductive Amination

Reactant/CatalystRolePostulated Order of Reaction
1,3-DiphenylacetoneSubstrate (Ketone)1
Amine (e.g., NH₃)Nucleophile1
Acid Catalyst (H⁺)Catalyst for imine formation1
Reducing AgentReductant for imineTypically zero-order if in excess and highly reactive

This table is based on general principles of reductive amination and may not reflect the precise kinetics for this specific reaction.

The enthalpy (ΔH‡) and entropy (ΔS‡) of activation provide valuable information about the transition state of a reaction. For the multi-step synthesis of 1,3-Diphenylpropan-2-amine, each step will have its own activation parameters.

Imine Reduction: The reduction of the imine by a hydride source involves the attack of the hydride on the imine carbon. The nature of the transition state will depend on the reducing agent and the solvent.

Table 2: Representative Activation Parameters for Reductive Amination Steps (Based on Analogous Systems)

Reaction StepTypical ΔH‡ (kJ/mol)Typical ΔS‡ (J/mol·K)Key Characteristics
Carbinolamine Formation20 - 40-80 to -120Associative, low energy barrier
Dehydration to Imine60 - 90-20 to 20Bond breaking, higher energy barrier
Imine Reduction30 - 50-50 to -90Dependent on reducing agent

These values are illustrative and are based on data from similar reductive amination reactions reported in the literature. niscpr.res.inresearchgate.net

Computational Chemistry and Molecular Modeling in Reaction Elucidation

Computational methods are powerful tools for investigating reaction mechanisms at a molecular level, providing details that are often inaccessible through experimental techniques alone.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model the geometries and energies of reactants, products, intermediates, and transition states in the synthesis of 1,3-Diphenylpropan-2-amine. nih.govnih.govacs.org

For the reductive amination of 1,3-diphenylacetone, DFT calculations can elucidate the structure of the transition state for the nucleophilic attack of the amine on the carbonyl carbon, as well as the transition state for the hydride transfer to the imine intermediate. These calculations can help in understanding the stereoselectivity of the reaction, especially if chiral reagents are used. nih.govrsc.org Computational studies on related imine reductions have shown that the stereochemical outcome is determined by the facial selectivity of the hydride attack on the imine, which is influenced by the steric bulk of the substituents. nih.govrsc.org

Table 3: Calculated Energetic Profile for a Model Reductive Amination Reaction

SpeciesRelative Free Energy (kcal/mol)
Reactants (Ketone + Amine)0.0
Transition State 1 (Carbinolamine formation)+12.5
Carbinolamine Intermediate-5.2
Transition State 2 (Dehydration)+21.8
Imine + Water+3.4
Transition State 3 (Imine Reduction)+15.7
Products (Amine + Water)-15.0

Data is hypothetical and based on computational studies of analogous reductive amination reactions. nih.gov

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of 1,3-Diphenylpropan-2-amine and its interactions with its environment, such as solvent molecules or biological macromolecules. nih.gov The two phenyl rings and the flexible propane (B168953) backbone allow the molecule to adopt various conformations, which can influence its reactivity and properties.

MD simulations can be used to explore the conformational landscape of the molecule, identifying low-energy conformers and the barriers between them. This information is crucial for understanding how the molecule might bind to a receptor or an enzyme active site. For instance, the relative orientation of the two phenyl groups can significantly affect its interaction with other molecules.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of 1,3-Diphenylpropan-2-amine and its analogs with their chemical reactivity or biological activity. nih.govnih.gov Theoretical parameters derived from computational chemistry, such as molecular electrostatic potential (MEP), frontier molecular orbital energies (HOMO and LUMO), and various steric and electronic descriptors, can be used to build these models.

For example, the nucleophilicity of the amine group in 1,3-Diphenylpropan-2-amine, which is crucial for many of its reactions, can be correlated with the calculated charge on the nitrogen atom or the energy of the HOMO. Similarly, the susceptibility of the molecule to electrophilic attack can be related to the regions of negative electrostatic potential. By studying a series of related compounds, a predictive QSAR model can be established. biomolther.org

Studies on Oxidative Cleavage and Rearrangement Mechanisms

The structural framework of 1,3-diphenylpropan-2-amine, featuring two phenyl rings and a secondary amine, presents multiple sites susceptible to oxidative cleavage and rearrangement. Mechanistic investigations into these transformations, while not extensively reported for this specific molecule, can be inferred from studies on analogous compounds.

Oxidative Cleavage:

The oxidative cleavage of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds are fundamental reactions in organic synthesis. For 1,3-diphenylpropan-2-amine, the most probable sites for oxidative cleavage are the C-C bond between the two phenyl-bearing carbons and the C-N bond of the secondary amine.

Electrochemical methods have been shown to effectively cleave C-N bonds in benzylamine (B48309) derivatives under metal-free conditions. mdpi.com A plausible mechanism for the oxidative cleavage of the C-N bond in 1,3-diphenylpropan-2-amine, by analogy, would initiate with a single-electron oxidation at the nitrogen atom to form a nitrogen radical cation. This intermediate could then undergo deprotonation and subsequent oxidation to form an iminium cation, which is then hydrolyzed to yield a ketone (1,3-diphenylacetone) and ammonia.

Alternatively, oxidative cleavage of the C-C bond between the phenylmethyl and aminophenylmethyl moieties could occur. Studies on the oxidative C-C bond cleavage of ketones catalyzed by cuprous oxide have shown that the reaction can be promoted by the presence of an amine. nih.gov In the case of 1,3-diphenylpropan-2-amine, an external oxidant could facilitate the cleavage of the C1-C2 or C2-C3 bond, potentially leading to the formation of benzaldehyde (B42025) and other fragmentation products. The electrochemical C-C bond cleavage of arylcyclopropanes, which also feature a strained C-C bond adjacent to an aryl group, proceeds through a radical cation intermediate, leading to 1,3-difunctionalized products. nih.gov A similar radical-mediated pathway could be envisioned for the C-C bond cleavage of 1,3-diphenylpropan-2-amine.

Rearrangement Mechanisms:

Rearrangement reactions of 1,3-diphenylpropan-2-amine are less common but mechanistically intriguing. Skeletal rearrangements could potentially occur under acidic conditions, involving Wagner-Meerwein-type shifts of the phenyl groups. However, such rearrangements would require the formation of a carbocation intermediate, which may be disfavored under certain conditions.

Another possibility is a rearrangement involving the nitrogen atom, akin to a Hofmann or Curtius rearrangement, although these typically start from amides or acyl azides, respectively. A hypothetical scenario could involve the in-situ oxidation of the amine to an intermediate that then undergoes rearrangement. For instance, a Smiles rearrangement has been reported for diarylamines, proceeding under mild, metal-free conditions. nih.gov While 1,3-diphenylpropan-2-amine is not a diarylamine, its derivatives could potentially be designed to undergo such intramolecular rearrangements.

Table 1: Plausible Intermediates in the Oxidative Cleavage of 1,3-Diphenylpropan-2-amine

Intermediate TypeProposed StructurePotential Cleavage Pathway
Nitrogen Radical Cation[C₆H₅CH₂CH(NH⁺·)CH₂C₆H₅]C-N Bond Cleavage
Iminium Cation[C₆H₅CH₂C(=NH₂⁺)CH₂C₆H₅]C-N Bond Cleavage
Carbon Radical[C₆H₅CH₂ĊHCH(NH₂)CH₂C₆H₅]C-C Bond Cleavage
Carbocation[C₆H₅CH₂C⁺HCH(NH₂)CH₂C₆H₅]C-C Bond Cleavage/Rearrangement

Hydrogen Bonding and Non-Covalent Interactions in Derivative Stability and Reactivity

The stability and reactivity of 1,3-diphenylpropan-2-amine derivatives, particularly in the solid state as hydrochloride salts, are significantly influenced by a network of hydrogen bonds and other non-covalent interactions.

Hydrogen Bonding:

In the hydrochloride salt of 1,3-diphenylpropan-2-amine, the protonated secondary ammonium (B1175870) group (NH₂⁺) acts as a hydrogen bond donor, while the chloride anion (Cl⁻) serves as the primary hydrogen bond acceptor. This results in the formation of strong N-H···Cl hydrogen bonds. The geometry and strength of these hydrogen bonds are critical determinants of the crystal packing and, consequently, the physicochemical properties of the salt.

In a study of a related aminomethylsilane hydrochloride salt, N-H···Cl hydrogen bonds were observed to link the cations and anions into chains. nih.gov The N-H···Cl bond angles in that study were found to be 164.0(13)° and 172.8(13)°, indicating strong, nearly linear interactions. Similar interactions are expected to dominate the crystal structure of 1,3-diphenylpropan-2-amine hydrochloride, contributing significantly to its lattice energy and thermal stability.

Non-Covalent Interactions:

C-H···π Interactions: The methylene (B1212753) and methine protons of the propane backbone can interact with the π-electron clouds of the phenyl rings of neighboring molecules.

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, which can be either parallel-displaced or T-shaped (edge-to-face). These interactions, while individually weak, can collectively contribute significantly to the cohesive energy of the crystal.

Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, are powerful tools for visualizing and quantifying these weak interactions. scielo.org.mx Such analyses can reveal the intricate balance of forces that dictates the preferred conformation and packing arrangement of the molecule in the solid state. The interplay of these non-covalent forces not only determines the crystal structure but also influences the reactivity of the compound by affecting the accessibility of reactive sites.

Table 2: Key Non-Covalent Interactions in this compound

Interaction TypeDonorAcceptorEstimated Energy (kcal/mol)
Hydrogen BondN-H (Ammonium)Cl⁻ (Chloride)5 - 15
C-H···π InteractionC-H (Aliphatic)π-system (Phenyl)0.5 - 2.5
π-π Stackingπ-system (Phenyl)π-system (Phenyl)1 - 3
Van der WaalsAll atomsAll atomsVariable

Advanced Spectroscopic and Structural Analysis in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Isomer Differentiation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For a compound like 1,3-Diphenylpropan-2-amine (B1218670) hydrochloride, which possesses multiple prochiral centers and distinct proton and carbon environments, NMR provides critical data on connectivity and stereochemistry.

In a study detailing the synthesis of this compound, the ¹H NMR spectrum was recorded in a DMSO-d₆ solvent. The resulting chemical shifts provide a foundational map of the proton environments within the molecule. Key signals were observed at δ 8.26 (a broad singlet corresponding to the three protons of the ammonium (B1175870) group, -NH₃⁺), δ 7.44–7.08 (a complex multiplet for the ten aromatic protons of the two phenyl rings), δ 3.76–3.56 (a multiplet for the single proton at the C2 position, adjacent to the amine), and two distinct signals for the diastereotopic methylene (B1212753) protons at δ 3.03 and δ 2.80. nih.gov

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Amine Protons8.26Broad Singlet3H-NH₃⁺
Aromatic Protons7.44 - 7.08Multiplet10HAr-H
Methine Proton3.76 - 3.56Multiplet1HCH-N
Methylene Protons3.03Doublet of Doublets2HCH₂
Methylene Protons2.80Doublet of Doublets2HCH₂

Table 1: ¹H NMR Spectroscopic Data for 1,3-Diphenylpropan-2-amine hydrochloride in DMSO-d₆. nih.gov

Multi-Dimensional NMR Techniques for Structure Elucidation

While one-dimensional NMR provides essential information, complex structures benefit from multi-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These methods resolve overlapping signals and definitively establish atom connectivity.

COSY (¹H-¹H Correlation): A COSY experiment on this compound would reveal scalar coupling between adjacent protons. Cross-peaks would be expected between the methine proton (C2-H) and the protons of the adjacent methylene groups (C1-H₂ and C3-H₂). This would confirm the core CH₂-CH-CH₂ backbone of the molecule.

HSQC (¹H-¹³C One-Bond Correlation): An HSQC spectrum directly correlates each proton signal with the carbon atom to which it is attached. This would allow for the unambiguous assignment of the carbon chemical shifts for the methine (C2) and methylene (C1, C3) groups.

HMBC (¹H-¹³C Long-Range Correlation): An HMBC experiment detects correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and linking different fragments of the molecule. For instance, correlations would be observed between the methylene protons (C1-H₂ and C3-H₂) and the aromatic carbons of the phenyl rings, confirming the benzyl (B1604629) and phenethyl moieties.

Technique Correlated Nuclei Information Gained for this compound
COSY ¹H - ¹HConfirms connectivity between C2-H and the protons on C1 and C3.
HSQC ¹H - ¹³C (1-bond)Assigns specific ¹³C signals to their directly attached protons (C1, C2, C3, and aromatic C-H).
HMBC ¹H - ¹³C (2-3 bonds)Confirms the connection of the phenyl rings to the propane (B168953) backbone via correlations from CH₂ protons to aromatic carbons.

Table 2: Application of Multi-Dimensional NMR Techniques for Structural Verification.

Dynamic NMR for Conformational Exchange Studies

The flexible propane backbone of this compound allows for rotation around the C1-C2 and C2-C3 single bonds. These conformational changes can be studied using Dynamic NMR (DNMR), where spectra are recorded at various temperatures.

At low temperatures, the rate of bond rotation may slow sufficiently on the NMR timescale to allow for the observation of distinct signals for different rotational isomers (rotamers). As the temperature is increased, the rate of exchange between these conformers increases. This leads to a broadening of the corresponding NMR signals, which eventually coalesce into a single, time-averaged signal at higher temperatures. By analyzing the changes in the lineshape and determining the coalescence temperature, researchers can calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's conformational flexibility.

Mass Spectrometry (MS) Techniques for Mechanistic Insights and Product Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming molecular weight and providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry in Elucidating Reaction Products

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a molecule and its fragments, which is crucial for distinguishing between compounds with the same nominal mass. In the context of synthesizing 1,3-Diphenylpropan-2-amine, HRMS can be used to confirm the identity of the final product and any impurities. For example, its use in analyzing products from amphetamine synthesis, which can include α-benzylphenethylamine derivatives, highlights its utility in forensic and chemical analysis. pharmaffiliates.com

The protonated molecular ion of 1,3-Diphenylpropan-2-amine, [C₁₅H₁₇N + H]⁺, has a calculated exact mass that can be precisely matched by HRMS. Key fragmentation pathways would likely involve the cleavage of the C-C bonds adjacent to the nitrogen, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) or a corresponding benzyl cation.

Ion Formula Description Calculated Exact Mass (m/z)
[C₁₅H₁₈N]⁺Protonated Molecular Ion212.1434
[C₇H₇]⁺Tropylium Ion Fragment91.0542
[C₈H₁₀N]⁺Fragment from loss of benzyl120.0808

Table 3: Theoretical High-Resolution Mass Spectrometry Data for Key Ions.

Isotopic Labeling Studies via Mass Spectrometry

Isotopic labeling is a technique used to trace the path of atoms through a chemical reaction. By replacing an atom in a reactant with one of its heavier isotopes (e.g., ²H for ¹H, or ¹³C for ¹²C), researchers can follow the label's position in the products using mass spectrometry.

For example, if this compound were synthesized via a reductive amination of 1,3-diphenylacetone, using a deuterium-labeled reducing agent like sodium borodeuteride (NaBD₄), the resulting amine would incorporate a deuterium (B1214612) atom at the C2 position. Mass spectrometry would show the molecular ion peak shifted by +1 mass unit compared to the unlabeled compound. This would provide unambiguous evidence for the mechanism of the reduction step, confirming that the hydride (or deuteride) was delivered to the carbon atom of the imine intermediate.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis in Reaction Progress Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are highly effective for identifying functional groups and can be used to monitor the progress of a chemical reaction.

For this compound, the key functional groups each have characteristic vibrational frequencies. The formation of the hydrochloride salt results in an ammonium ion (-NH₃⁺), which exhibits distinct N-H stretching and bending vibrations. The presence of aromatic rings and the alkane backbone also gives rise to a series of identifiable peaks.

IR Spectroscopy: In an IR spectrum, the N-H stretching vibrations of the R-NH₃⁺ group would appear as a broad band in the 2800-3200 cm⁻¹ region. Aromatic C-H stretches are typically found just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. The symmetric "breathing" mode of the aromatic rings would produce a strong, sharp signal around 1000 cm⁻¹. The C=C stretching vibrations within the rings would also be clearly visible in the 1600 cm⁻¹ region.

Monitoring a synthesis reaction, such as the reduction of an imine to form the amine, would show the disappearance of the C=N stretch of the imine intermediate (around 1640-1690 cm⁻¹) and the appearance of the characteristic N-H bending and stretching vibrations of the amine salt product.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Primary Active Technique
Ammonium (-NH₃⁺)N-H Stretch2800 - 3200 (broad)IR
Ammonium (-NH₃⁺)N-H Bend~1600 - 1500IR
Aromatic C-HC-H Stretch3100 - 3000IR / Raman
Aromatic C=CRing Stretch1620 - 1580IR / Raman
Aromatic C=CRing Breathing~1000Raman (strong)
Aliphatic C-HC-H Stretch2960 - 2850IR / Raman

Table 4: Predicted Vibrational Spectroscopy Bands for this compound.

Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure Determination

Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is considered the gold standard for determining the solid-state structure of a molecule, including bond lengths, bond angles, and torsion angles. For chiral compounds, such as the enantiomers of 1,3-diphenylpropan-2-amine, single crystal X-ray diffraction is uniquely capable of determining the absolute configuration of a specific enantiomer, provided a heavy atom is present in the structure or through anomalous dispersion effects. utexas.edu

The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. utexas.edu By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the unit cell can be generated. From this map, the positions of the individual atoms can be determined, revealing the complete molecular structure. utexas.edunih.gov

The determination of the absolute configuration is crucial in pharmaceutical and chemical research, as different enantiomers of a chiral molecule often exhibit distinct biological activities. By analyzing the diffraction data, specifically the anomalous scattering from the atoms, the true handedness of the molecule can be established. utexas.edu

A comprehensive search of the current scientific literature and crystallographic databases did not yield a publicly available single crystal X-ray diffraction study for this compound. Therefore, specific crystallographic data such as the crystal system, space group, and unit cell dimensions for this particular compound cannot be presented.

However, a typical crystallographic data table derived from a single crystal X-ray diffraction experiment would include the parameters shown in the interactive table below. These parameters define the size and shape of the unit cell—the basic repeating unit of the crystal—and the symmetry of the crystal lattice.

Table 1: Illustrative Crystallographic Data Parameters for a Hypothetical Orthorhombic Crystal

ParameterDescriptionExample Value
Crystal System A classification of crystals based on their axial systems.Orthorhombic
Space Group The group of symmetry operations that describes the arrangement of atoms in the crystal.P2₁2₁2₁
a (Å) The length of the 'a' axis of the unit cell in angstroms.10.5
b (Å) The length of the 'b' axis of the unit cell in angstroms.15.2
c (Å) The length of the 'c' axis of the unit cell in angstroms.9.8
α (°) The angle between the 'b' and 'c' axes of the unit cell in degrees.90
β (°) The angle between the 'a' and 'c' axes of the unit cell in degrees.90
γ (°) The angle between the 'a' and 'b' axes of the unit cell in degrees.90
Volume (ų) The volume of the unit cell.1564.0
Z The number of molecules per unit cell.4
Calculated Density (g/cm³) The theoretical density of the crystal.1.25

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment

Chiroptical spectroscopy encompasses a set of techniques that utilize polarized light to investigate the properties of chiral molecules. These methods are particularly valuable for determining the enantiomeric purity of a sample, which is a critical quality attribute in the pharmaceutical industry. The two most common chiroptical techniques are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). wikipedia.orglibretexts.org

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD spectrum plots the specific or molar rotation against the wavelength. The shape of the ORD curve, particularly in the region of a chromophore's absorption band, can be used to characterize a chiral compound and determine its absolute configuration by comparison with known standards. libretexts.org The phenomenon where the rotation changes sign in the vicinity of an absorption maximum is known as the Cotton effect. ubc.ca

Circular Dichroism (CD) is the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum is a plot of the difference in absorbance (ΔA = A_left - A_right) or molar ellipticity against wavelength. Only chiral molecules that absorb light at the measured wavelength will exhibit a CD signal. ubc.ca The intensity of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). This makes CD a powerful tool for quantifying the enantiomeric purity of a sample. nih.govnih.gov For a given pair of enantiomers, their CD spectra will be mirror images of each other. A racemic mixture (50:50 mixture of both enantiomers) will be CD silent.

While these techniques are widely applied for the analysis of chiral primary amines utexas.edunih.gov, a specific search of the scientific literature did not reveal any published studies detailing the ORD or CD spectra for this compound. Consequently, experimental data for this compound cannot be presented.

For illustrative purposes, the table below shows the type of data that would be obtained from a chiroptical analysis to determine enantiomeric purity. The sign and magnitude of the CD signal at a specific wavelength are key indicators.

Table 2: Illustrative Data for Enantiomeric Purity Assessment by Circular Dichroism

SampleEnantiomeric Excess (ee)Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
Pure (S)-enantiomer 100% S260+5000
Pure (R)-enantiomer 100% R260-5000
Sample A 90% S260+4500
Sample B (Racemic) 0%2600

Applications of 1,3 Diphenylpropan 2 Amine Hydrochloride As a Chemical Scaffold

Utilization in Organocatalysis and Asymmetric Catalysis

The field of asymmetric catalysis heavily relies on the design of chiral molecules that can effectively transfer stereochemical information to a substrate. The 1,3-diamine motif is a recognized privileged scaffold in organocatalysis, and the 1,3-diphenylpropan-2-amine (B1218670) structure is a prime exemplar of this molecular framework. acs.orgacs.org

The development of organocatalysts from chiral amines is a cornerstone of modern asymmetric synthesis. While 1,2-diamine derivatives have been extensively studied, 1,3-diamines are increasingly recognized for their unique catalytic potential. nih.gov In catalysts derived from a 1,3-diamine framework, the two amine groups can act cooperatively to facilitate a reaction. acs.org For instance, in a Mannich reaction, a primary amine can form an enamine intermediate with a ketone, while a second, often tertiary, amine (which could be derived from the primary amine of the parent scaffold) can activate the electrophile through protonation or hydrogen bonding. acs.orgbohrium.com

The 1,3-diphenylpropan-2-amine scaffold is an ideal starting point for such catalysts. The primary amine can be used directly or functionalized to create a secondary or tertiary amine, while the phenyl rings can be modified to tune the steric and electronic properties of the resulting catalyst. Research on other 1,3-diamine systems has shown that this arrangement can lead to high enantioselectivities in reactions like the Mannich reaction of ketones. acs.orgnih.gov The cooperative action of the two amine groups within the 1,3-relationship is deemed necessary for efficient catalysis. acs.org The immobilization of such chiral amine catalysts onto polymeric supports is another area of active research, aiming to create reusable systems that mimic enzymatic action for industrial applications. researchgate.net

Table 1: Examples of 1,3-Diamine Derived Organocatalysts in Asymmetric Reactions
Catalyst TypeReactionKey FeatureAchieved SelectivityReference
Cyclohexane-based 1,3-diamineMannich Reaction of KetonesCooperative action of primary and tertiary amine groups.High enantioselectivities reported. acs.orgnih.gov
Camphor-based 1,3-diamineMannich ReactionUsed as a bifunctional thiourea (B124793) organocatalyst.High yields and selectivities. bohrium.com
Proline analogue with 1,3-diamine unitAldol (B89426) CondensationIncorporates the 1,3-diamine motif into a proline structure.Effective in C-C bond formation. bohrium.com
Bifunctional Salen Ligand with Urea GroupsNitroaldol ReactionRemote hydrogen-bond-donating groups on a metal complex.High enantioselectivity via two-point hydrogen bonding. acs.org

The design of ancillary ligands that modify the properties of a metal center is a fundamental strategy in homogeneous catalysis. wiley.com The 1,3-diphenylpropan-2-amine scaffold can be elaborated into powerful ligands for enantioselective metal-mediated reactions. By introducing additional coordinating atoms, such as phosphorus, a variety of ligand classes can be accessed.

For example, modification of the scaffold could yield P,N ligands, which combine a hard nitrogen donor with a soft phosphorus donor. Atypical 1,3-P,N ligands based on cyclic imines have been synthesized and shown to be effective in ruthenium-catalyzed nitrile hydration and transfer hydrogenation. nih.gov The flexibility and basicity of such ligands are key to their catalytic performance. nih.gov A chiral version of a 1,3-P,N ligand could be synthesized from the 1,3-diphenylpropan-2-amine scaffold, offering potential for new asymmetric applications. nih.gov

Furthermore, the design of modern ligands often incorporates functionalities that engage in non-covalent interactions (NCIs) with the substrate, such as hydrogen bonding or ion pairing. mdpi.comacs.org These attractive interactions can be crucial for achieving high levels of stereocontrol. acs.org A ligand derived from 1,3-diphenylpropan-2-amine could feature a secondary amine (N-H) capable of acting as a hydrogen-bond donor, orienting the substrate within the metal's coordination sphere to favor the formation of one enantiomer. mdpi.com This strategy has been successfully used in gold-catalyzed cycloadditions and palladium-catalyzed cross-coupling reactions. mdpi.com

Table 2: Ligand Scaffolds and Principles in Metal-Mediated Asymmetric Reactions
Ligand Principle/ScaffoldMetalReaction TypeMode of ActionReference
Chiral P,N LigandsRu, Ir, RhHydrogenation, Nitrile HydrationHemilabile coordination, cooperative effects. nih.gov
Bifunctional Phosphine Ligands (with Amide/Urea)Au, PdCycloaddition, DearomatizationLigand-substrate hydrogen bonding directs stereochemistry. mdpi.com
Chiral Anion-Binding CatalysisAu, Rh, PdAdditions to Allenes, C-H FunctionalizationChiral counteranion or a neutral H-bond donor controls the stereochemical environment. nih.gov
Biimidazoline (BiIM) dinitrogen ligandPdAsymmetric Catellani ReactionEnables synthesis of C-N axially chiral scaffolds. nih.gov
Scaffolding LigandsRhHydroformylationTemporarily binds the substrate to bring it to the catalytic center with high effective molarity. acs.org

Role as a Precursor in the Synthesis of Advanced Organic Materials

The unique structural features of 1,3-diphenylpropan-2-amine also make it an attractive building block for advanced organic materials, particularly functional polymers.

Amine-functional polymers are a class of materials with a wide range of applications due to their reactive functional groups. google.com However, their synthesis can be challenging. google.com The 1,3-diphenylpropan-2-amine scaffold offers a robust building block for incorporation into polymer chains.

One approach is the oxidative polymerization of monomers containing a diphenylamine (B1679370) core. For example, composites have been successfully synthesized via the oxidative polymerization of diphenylamine-2-carboxylic acid in the presence of a porous carbon matrix. mdpi.com A similar strategy could be envisioned for a derivative of 1,3-diphenylpropan-2-amine. Another versatile method is post-polymerization functionalization, where a pre-formed polymer containing reactive sites (e.g., triflate groups) is treated with an amine nucleophile to graft the desired functionality onto the polymer backbone. researchgate.net The primary amine of the 1,3-diphenylpropan-2-amine scaffold would be well-suited for such nucleophilic substitution reactions. This allows for the precise introduction of the chiral, bulky diphenylpropylamine moiety into a material.

Table 3: Selected Methods for Incorporating Amine Functionality into Polymers
MethodDescriptionPotential Role of 1,3-Diphenylpropan-2-amineReference
Oxidative PolymerizationPolymerization of amine-containing monomers, such as diphenylamine derivatives, using an oxidizing agent.Could be used as a monomer if appropriately functionalized. mdpi.com
Post-Polymerization FunctionalizationReacting a polymer with electrophilic sites with an amine nucleophile.The primary amine can act as a nucleophile to functionalize the polymer. researchgate.net
Reductive Amination of Functional PolymersConversion of a polyol to an acetoacetate-functionalized polymer, followed by reductive amination.Could serve as the amine reactant in the final amination step. google.com

The development of materials with tailored optical and electronic properties is crucial for applications in electronics and photonics. Materials based on diphenylamine and related aromatic amine structures are of interest in this area. For instance, quinoid-based materials featuring amine functionalities have been investigated for their tunable electronic properties and potential use in optoelectronics. researchgate.net

The incorporation of a chiral scaffold like 1,3-diphenylpropan-2-amine into a conjugated polymer system is a particularly intriguing prospect. Chiral materials can exhibit unique chiroptical properties, such as circularly polarized luminescence (CPL), which is highly sought after for applications in 3D displays, optical data storage, and spintronics. Recently, C-N axially chiral scaffolds, synthesized via asymmetric catalysis, have been shown to be promising candidates for chiroptical materials. nih.gov By analogy, integrating the point chirality of the 1,3-diphenylpropan-2-amine scaffold into a larger, electronically active system could lead to novel materials with unique optoelectronic and chiroptical responses.

Intermediate in Complex Natural Product Synthesis

While the 1,3-diphenylpropan-2-amine framework is not a common motif found within natural products themselves, its utility as a synthetic intermediate or a chiral auxiliary in their total synthesis is a plausible application. The synthesis of complex molecules, such as pharmaceuticals and natural products, often requires precise control over stereochemistry. rochester.edu

Chiral amines are frequently employed as "chiral auxiliaries," where they are temporarily attached to a substrate to direct a stereoselective reaction on that substrate. After the key bond is formed, the auxiliary is cleaved and can be recovered. The steric bulk of the two phenyl groups and the defined stereocenter of 1,3-diphenylpropan-2-amine make it a candidate for such a role.

Alternatively, the scaffold could be used as a chiral building block that is permanently incorporated into the final target molecule. More advanced strategies involve "catalytic scaffolding ligands" which can reversibly bind to a substrate (like a complex alcohol or amine) and deliver it to a metal catalyst, enabling challenging functionalizations on complex molecules, potentially even in late-stage natural product modification. acs.org Although direct examples of using 1,3-diphenylpropan-2-amine in the total synthesis of a natural product are not prominent in the literature, its structural attributes align well with the requirements for a versatile chiral building block or directing group in modern, stereoselective organic synthesis. rochester.eduresearchgate.net

Development and Validation of Advanced Analytical Methods for Research Samples

High-Performance Liquid Chromatography (HPLC) Methodologies for Quantitative Analysis in Synthetic Studies

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile compounds, offering high resolution and quantitative accuracy. For a chiral compound like 1,3-Diphenylpropan-2-amine (B1218670) hydrochloride, HPLC methods are indispensable for both determining enantiomeric purity and profiling process-related impurities.

The enantiomers of a chiral compound can have different pharmacological properties, making the control of enantiomeric purity a critical aspect of chemical research. nih.gov Chiral HPLC is the most effective and widely used method for separating enantiomers and determining their relative proportions. nih.govjiangnan.edu.cn This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov

For the enantiomeric resolution of chiral amines, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are particularly effective. yakhak.orgresearchgate.net Columns like Chiralpak® and Chiralcel® series are frequently employed. yakhak.org The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. sigmaaldrich.com

Method development involves optimizing the mobile phase composition, which is often a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as 2-propanol or ethanol (B145695) in normal-phase mode. yakhak.org Additives like trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA) can be used to improve peak shape and selectivity for primary amines. chromatographyonline.com The determination of enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 1: Representative Chiral HPLC Method Parameters for Amine Separation

ParameterCondition
ColumnCellulose or Amylose-based CSP (e.g., Chiralcel OD-H, Chiralpak IE)
Mobile PhaseHexane / 2-Propanol (e.g., 90:10 v/v)
Additives0.1% Trifluoroacetic Acid (TFA) / 0.1% Triethylamine (TEA)
Flow Rate1.0 mL/min
DetectionUV at 220 nm or 254 nm
Temperature25 °C

Impurity profiling is the identification and quantification of all potential impurities in a research sample. unr.edu.arresearchgate.net These impurities can arise from starting materials, intermediates, by-products, or degradation products. researchgate.net Regulatory bodies require stringent control of impurities, making their characterization essential. unr.edu.ar

Reversed-phase HPLC (RP-HPLC) is the most common technique for impurity profiling. rjptonline.org Method development focuses on achieving a robust separation of the main compound from all known and potential unknown impurities. A typical RP-HPLC method for a compound like 1,3-Diphenylpropan-2-amine hydrochloride would utilize a C8 or C18 stationary phase. wu.ac.thresearchgate.net

A gradient elution program is often necessary to resolve impurities with a wide range of polarities in a reasonable time. The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). rjptonline.org A Diode Array Detector (DAD) is highly advantageous as it provides spectral information that can help in the identification of impurity peaks. researchgate.net Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is linear, accurate, precise, and specific. wu.ac.thchemmethod.com

Table 2: Example Gradient RP-HPLC Program for Impurity Profiling

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)
0955
5955
252080
302080
32955
40955

Gas Chromatography (GC) Techniques for Volatile Product Analysis and Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for the separation and analysis of compounds that are volatile or can be made volatile without decomposition. In the context of the synthesis of this compound, GC is useful for monitoring the consumption of volatile starting materials, the formation of volatile by-products, or quantifying residual solvents in the final product. bre.com

The analysis of amines by GC can be challenging due to their basicity and tendency to cause peak tailing through interaction with active sites on the column and inlet. bre.comresearchgate.net Specialized columns, often with a basic deactivation, are used to mitigate these effects. A common setup might involve a dual-column system for comprehensive separation of various components. bre.com A Flame Ionization Detector (FID) is typically used for quantitative analysis due to its robustness and near-universal response to organic compounds. researchgate.netresearchgate.net A validated GC method can provide rapid feedback on reaction progress and product quality. researchgate.net

Table 3: General Gas Chromatography (GC) Parameters for Amine Analysis

ParameterCondition
ColumnDB-5ms, Stabilwax-DB, or specific amine columns
Carrier GasHelium or Hydrogen
Inlet Temperature250 °C
Oven ProgramInitial Temp: 60 °C, Ramp: 10 °C/min, Final Temp: 280 °C
DetectorFlame Ionization Detector (FID)
Detector Temperature300 °C

Capillary Electrophoresis (CE) for High-Resolution Separation of Reaction Mixtures

Capillary Electrophoresis (CE) is a family of high-resolution separation techniques that use narrow-bore capillaries and high voltages to separate molecules based on their size and charge. nih.gov For ionizable compounds like this compound, Capillary Zone Electrophoresis (CZE) is a particularly suitable mode. nih.govspringernature.com In CZE, analytes migrate at different velocities in a background electrolyte (BGE) under the influence of an electric field, allowing for efficient separation. analyticaltoxicology.com

CE offers advantages such as very high separation efficiency, short analysis times, and low consumption of sample and reagents. nih.gov Method development involves optimizing the BGE composition, pH, and concentration, as well as the applied voltage. nih.gov The use of organic solvents like methanol in the BGE can be explored to modify selectivity. nih.govresearchgate.net Furthermore, CE can be adapted for chiral separations by adding a chiral selector, such as a cyclodextrin, to the BGE. researchgate.netnih.gov This provides an alternative to chiral HPLC for assessing enantiomeric purity. nih.gov

Table 4: Typical Capillary Electrophoresis (CZE) Conditions for Amine Analysis

ParameterCondition
CapillaryFused Silica (e.g., 50 µm i.d., 60 cm total length)
Background Electrolyte (BGE)25-100 mM Phosphate or Borate buffer
pH2.5 (for cationic analysis) or 9.5
Applied Voltage20-30 kV
Temperature25 °C
DetectionUV at 200 nm or 214 nm

Research-Oriented Stability-Indicating Methods for Compound Integrity Assessment

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from its degradation products, impurities, or excipients. ijpca.orgnih.gov The development of such a method is crucial for assessing the intrinsic stability of a compound. nih.gov HPLC is the most widely used technique for stability studies. nih.gov

To develop a stability-indicating method for this compound, forced degradation studies are performed. nih.gov The compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. nih.gov The analytical method must then demonstrate the ability to separate the intact compound peak from all the degradation product peaks, thus proving its specificity. nih.gov The peak purity of the analyte can be assessed using a DAD to confirm that the peak is spectrally homogeneous and free from co-eluting degradants. nih.gov

Table 5: Representative Forced Degradation Study Conditions

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis0.1 M HCl24 hours at 60 °C
Base Hydrolysis0.1 M NaOH24 hours at 60 °C
Oxidation3% H₂O₂24 hours at room temp.
Thermal DegradationSolid state7 days at 80 °C
Photolytic DegradationSolid stateICH Q1B guidelines (e.g., 1.2 million lux hours)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-Diphenylpropan-2-amine hydrochloride, and what reagents are critical for optimizing yield?

  • Methodology : The synthesis typically involves a nitropropene intermediate. For example, reacting benzaldehyde derivatives with nitroethane under acidic conditions forms 1,3-diphenyl-2-nitropropene. Subsequent reduction using lithium aluminum hydride (LiAlH4) yields the amine, followed by HCl treatment to form the hydrochloride salt . Key reagents include nitroethane (for nitropropene formation), LiAlH4 (for selective reduction), and hydrochloric acid (salt formation).
  • Optimization : Temperature control (e.g., 0–5°C during reduction) and inert atmospheres (nitrogen/argon) minimize side reactions. Purity is confirmed via thin-layer chromatography (TLC) .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks, respectively. For example, aromatic protons appear at δ 7.2–7.5 ppm, while the amine proton resonates near δ 2.8 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 244.12) .
  • X-ray Crystallography : SHELX software refines crystal structures to validate bond lengths and angles .

Q. What are the primary applications of this compound in biochemical research?

  • Mechanistic Studies : The diphenylpropan-2-amine scaffold is used to probe enzyme-substrate interactions, particularly in monoamine oxidase (MAO) inhibition assays .
  • Metabolic Pathway Analysis : Radiolabeled derivatives (e.g., 14^{14}C-labeled) track metabolic fate in hepatic microsomal studies .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

  • Case Study : Discrepancies between NMR (suggesting free rotation) and X-ray (showing planar rigidity) arise from crystal packing effects. Use variable-temperature NMR to observe dynamic behavior in solution, while SHELXL refinement of X-ray data accounts for static crystal environments .
  • Validation : Compare computational models (DFT calculations) with experimental data to reconcile differences .

Q. What strategies improve enantiomeric purity in asymmetric synthesis of 1,3-Diphenylpropan-2-amine derivatives?

  • Chiral Catalysts : Employ (R)-BINAP ligands with palladium catalysts for enantioselective hydrogenation of nitropropenes, achieving >95% enantiomeric excess (ee) .
  • Resolution Methods : Diastereomeric salt formation with D-mandelic acid separates enantiomers, confirmed by chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How does substituent variation on the phenyl rings affect biological activity?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups (e.g., -F) : Enhance binding affinity to serotonin receptors (e.g., 5-HT2A_{2A}) due to increased dipole interactions .
  • Steric Effects : Bulkier substituents (e.g., -CF3_3) reduce MAO-B inhibition by hindering active-site access .
    • Experimental Design : Synthesize analogs (e.g., 3,5-difluoro or 4-methyl derivatives) and compare IC50_{50} values in receptor-binding assays .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

  • Process Optimization :

  • Continuous Flow Reactors : Improve heat transfer and reduce reaction times for nitropropene formation .
  • Quality Control : Implement in-line FTIR monitoring to detect intermediates and byproducts in real time .
    • Data Contradiction : Batch-to-batch variability in hydrochloride salt crystallinity can be mitigated by controlled antisolvent addition (e.g., diethyl ether) during precipitation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.